molecular formula C6H4N2O2S B6432023 prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate CAS No. 1849406-53-6

prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate

Cat. No.: B6432023
CAS No.: 1849406-53-6
M. Wt: 168.18 g/mol
InChI Key: NRGAXXNEYGWFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . The specific structure and properties of “this compound” are not directly available in the literature, but information about related compounds can provide insights.


Synthesis Analysis

The synthesis of related compounds, such as 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles, has been reported . The process involves the reduction of these compounds to amines with zinc and acetic acid in isopropyl alcohol . Based on the obtained amines, Schiff bases exhibiting luminescence were synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from related compounds. For instance, the 1H NMR spectrum of 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole showed three signals of aromatic protons, which unequivocally showed the entry of the nitro group into position 3 of the phenyl ring .

Mechanism of Action

Target of Action

Related compounds such as 1,2,3-thiadiazoles have been reported to exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may interact with various targets involved in these biological processes.

Mode of Action

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This could potentially influence its interaction with its targets and the resulting changes.

Biochemical Pathways

Related compounds such as 1,2,3-thiadiazoles are known to exhibit luminescence , suggesting that they may affect pathways related to light emission in biological systems.

Pharmacokinetics

Related compounds such as 1,2,3-triazole hybrids have been reported to possess a favorable profile and can be considered as patient compliant , suggesting that prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate may have similar properties.

Result of Action

Related compounds such as 1,2,3-thiadiazoles are known to exhibit high antibacterial, antifungal, and antiviral activity , suggesting that this compound may have similar effects.

Action Environment

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , suggesting that the compound’s action may be influenced by the pH of its environment.

Properties

IUPAC Name

prop-2-ynyl thiadiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c1-2-3-10-6(9)5-4-11-8-7-5/h1,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGAXXNEYGWFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CSN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.